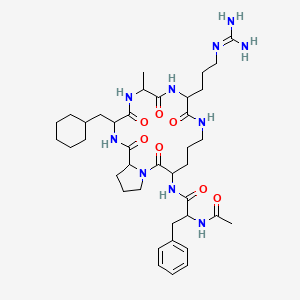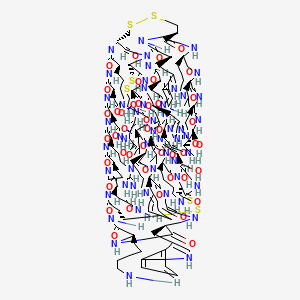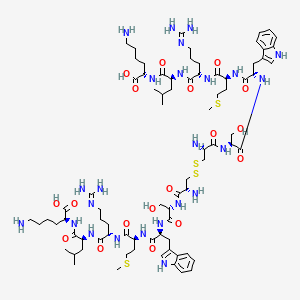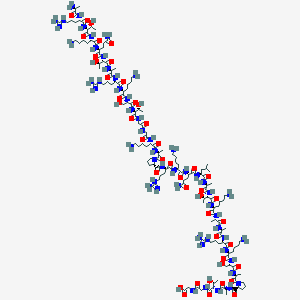
ProTx-II-Biotin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ProTx-II (Protoxin-II) is a toxin that was originally isolated from Thrixopelma pruriens (Peruvian green velvet tarantula).ProTx-II inhibits both tetrodotoxin-sensitive and tetrodotoxin-resistant channels. ProTx-II inhibits activation by shifting the voltage-dependence of channel activation to more positive potentials. ProTx-II potently inhibits all sodium channel subtypes tested (Nav1.2/SCN2A, Nav1.5/SCN5A, Nav1.7/SCN9A, and Nav1.8/SCN10A). It is approximately 15-fold more potent on Nav1.7/SCN9A than on Nav1.5/SCN5A channels and acts on Cav3.1/CACNA1G and interacts more weakly with the related T-Type channel Cav3.2/CACNA1H but potently inhibits the L-type calcium channel Cav1.2/CACNA1C. ProTx-II also binds to phospholipids. ProTx-II, a selective inhibitor of Nav1.7 sodium channels, blocks action potential propagation in nociceptors.
Wissenschaftliche Forschungsanwendungen
1. Cancer Therapy Enhancement
ProTx-II-Biotin, when employed in a targeted delivery system as Biotin-ss-CPT, shows a promising avenue for enhancing the efficacy of cancer therapy. This system, comprising a cancer-targeted moiety (biotin), a cleavable disulfide linker, and the active drug CPT, exhibits potent effects on cancer cell migration and apoptosis. The biotinylation and bioresponsive functionalization of anticancer drugs, as demonstrated by this system, are poised to be instrumental in the development of next-generation cancer therapeutics, offering heightened targeting effects, improved biocompatibility, and reduced toxic side effects (Liang et al., 2018).
2. Targeted Drug Delivery
ProTx-II-Biotin is integral in the development of targeted drug delivery systems. Specifically, biotin molecules have been used as targeting moieties in such systems against tumors. For instance, a study utilized human serum albumin (HSA) as a carrier where methotrexate (MTX) molecules were conjugated to HSA, and biotin molecules were then attached to the surface of MTX-HSA nanoparticles. These biotin-targeted MTX-HSA nanoparticles demonstrated stronger antitumor activity compared to non-targeted counterparts, significantly reducing tumor volume and improving the survival rate of tumor-bearing mice (Taheri et al., 2011).
3. Interaction with Voltage-gated Sodium Channels
ProTx-II, a component of ProTx-II-Biotin, interacts with lipid membranes, which is a prerequisite for its inhibition of the human voltage-gated sodium channel NaV1.7. This channel is reported to be involved in nociception, and ProTx-II's inhibitory action is attributed to its binding to the membrane-embedded voltage sensor domain of hNaV1.7. The study suggests a model where ProTx-II's hydrophobic surface anchors the molecule at the cell surface, optimizing its interaction with the voltage sensor domain and highlighting its potential as a pain therapeutic (Henriques et al., 2016).
4. Modulation of Sodium Channel Gating
Further elucidating ProTx-II's interaction with sodium channels, research indicates that ProTx-II impedes the movement of sodium channel voltage sensors and reduces maximum activation of sodium conductance. This toxin's mechanism involves binding to the extracellular end of the S4 voltage sensors of ion channels, thus trapping the domain II voltage sensor in its resting state and inhibiting channel activation. This offers insights into the molecular workings of voltage-gated sodium channels and the potential therapeutic applications of ProTx-II in conditions like hypertension (Sokolov et al., 2008).
Eigenschaften
Molekularformel |
C178H254N48O43S9 |
|---|---|
Molekulargewicht |
4052.74 Da |
Aussehen |
White lyophilized solidPurity rate: > 95 %AA sequence: Biotin-Tyr-Cys2-Gln-Lys-Trp-Met-Trp-Thr-Cys9-Asp-Ser-Glu-Arg-Lys-Cys15-Cys16-Glu-Gly-Met-Val-Cys21-Arg-Leu-Trp-Cys25-Lys-Lys-Lys-Leu-Trp-OHDisulfide bonds: Cys2-Cys16, Cys9-Cys21 and Cys15-Cys25Length (aa): 30 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[Pro3]-GIP (Rat)](/img/structure/B1151268.png)



